![molecular formula C17H8ClNO5S B2911938 2-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 1426935-67-2](/img/structure/B2911938.png)
2-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Overview
Description
Scientific Research Applications
Antibacterial Agent
This compound has been synthesized as a potential antibacterial agent . A series of new pyrimidine analogs carrying 1,4-naphthoquinone and uracil moiety were prepared as hybrid compounds, which might possess biological activity . The structure-activity relationship for these compounds was studied and the results showed that the compound containing a fluorine atom exhibited in vitro potent antibacterial activity comparable with that of the clinically useful antibacterial drug gentamicin .
Fluorescent Sensor
The compound has been used in the design of fluorescent sensors for the detection of Sn2+ ions . The receptors exhibit rapid fluorescent “turn-on” responses towards Sn2+. The absorption and fluorescent intensity of the receptors increase when increasing the concentration of Sn2+ .
Antiviral Agent
The compound has potential as an antiviral agent . Pyrimidine non-nucleoside derivatives possess a variety of pharmacological properties, including anticancer, antiviral, and antibacterial activity .
Anticancer Agent
The compound has potential as an anticancer agent . Pyrimidine non-nucleoside derivatives possess a variety of pharmacological properties, including anticancer, antiviral, and antibacterial activity .
Antifungal Agent
The compound has potential as an antifungal agent . In recent years, increasing recognition of biological activities of natural and synthetic 1,4-naphthoquinone derivatives has stimulated enormous interest in this class of compounds which has led to the development of new agents in which retaining the core 1,4-naphthoquinone moiety could exhibit various biological effects including cytotoxic, antiviral, antibacterial, antifungal and antiproliferative activities .
Antiproliferative Agent
The compound has potential as an antiproliferative agent . In recent years, increasing recognition of biological activities of natural and synthetic 1,4-naphthoquinone derivatives has stimulated enormous interest in this class of compounds which has led to the development of new agents in which retaining the core 1,4-naphthoquinone moiety could exhibit various biological effects including cytotoxic, antiviral, antibacterial, antifungal and antiproliferative activities .
Future Directions
The future directions for this compound could involve further studies to elucidate its mechanism of action and to evaluate its potential as a therapeutic agent, particularly in the treatment of cancer . It’s also suggested that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
Mechanism of Action
Target of Action
It is known that similar compounds have been found to significantly affect the proliferation of multiple myeloma cells due to strong inhibition of itch (astrophin-1 interacting protein-4), a hect domain-e3 ligase .
Mode of Action
It is known that similar compounds have shown potent antibacterial activity, suggesting that they may interact with bacterial proteins or enzymes to inhibit their function .
Biochemical Pathways
It is known that similar compounds have shown to possess a variety of pharmacological properties, including anticancer, antiviral, and antibacterial activity . This suggests that they may affect multiple biochemical pathways related to these biological processes.
Pharmacokinetics
The compound’s molecular weight is 30970700 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Similar compounds have shown potent antibacterial activity, suggesting that they may lead to the death of bacterial cells .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2-chloro-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClNO5S/c18-13-14(16(21)10-6-2-1-5-9(10)15(13)20)19-17(22)11-7-3-4-8-12(11)25(19,23)24/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDFSXVTRIBCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
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